rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis
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Overview
Description
rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis: is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,6-dimethylmorpholine with a carboxylic acid derivative in the presence of a coupling agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility. Purification methods, including crystallization and chromatography, are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, trans
- rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis
- This compound
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The cis configuration may result in different binding affinities and selectivities compared to its trans counterpart, making it valuable for specific applications.
Properties
CAS No. |
1601064-92-9 |
---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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